ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate
Description
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is a synthetic quinazoline derivative characterized by a complex structure featuring a quinazoline core, a prop-2-enyl linker, and a carbamate moiety. The molecule includes a 3-methyl-4-(6-methylpyridin-3-yl)oxyanilino substituent, which confers unique steric and electronic properties.
Properties
Molecular Formula |
C27H27N5O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate |
InChI |
InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32) |
InChI Key |
IKJUNQVKTBWLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the HER2/ErbB2 receptor, a protein-tyrosine kinase involved in cell growth and differentiation . By binding to this receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison with Quinazoline/Acrylamide Derivatives
Ethyl Benzoate Derivatives ()
Compounds like I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature ethyl ester groups and heteroaromatic substitutions. Differences include:
- Core Scaffold: The target uses quinazoline, whereas I-6232 employs a benzoate-phenethylamino framework.
- Heterocycles : The target’s pyridine contrasts with I-6232’s pyridazine, altering polarity and π-stacking capacity.
Table 2: Comparison with Ethyl Benzoate Derivatives
Methoxyacetamide Analog ()
The compound 2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide shares the quinazoline core and pyridine-oxy-anilino group but replaces the carbamate with a methoxyacetamide.
Implications of Structural Differences
- Carbamate vs. Acetamide/Amide : The carbamate in the target compound may confer greater metabolic stability compared to acrylamide or ester derivatives .
- Pyridine vs.
- Quinazoline vs. Quinoline: The additional nitrogen in quinazoline could enhance binding to kinases via dual hydrogen-bonding interactions .
Methodological Approaches in Structural Comparison
and highlight chemoinformatics methods for quantifying structural similarity. The Tanimoto coefficient , applied to binary fingerprints, could objectively compare the target with analogs. For instance, the target and ’s acetamide analog likely share a high Tanimoto score due to overlapping quinazoline and pyridine motifs, whereas differences in side chains would reduce similarity with compounds .
Biological Activity
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
- Molecular Formula : C27H27N5O3
- Molecular Weight : 469.55 g/mol
- Purity : >97%
Synthesis
The synthesis of this compound involves multi-step reactions that integrate various chemical moieties known for their biological significance. The presence of the quinazoline and pyridine rings contributes to its potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer activity. This compound was evaluated for its cytotoxic effects against several cancer cell lines.
- Cell Viability Assays :
- Method : MTT assay was utilized to assess cell viability.
- Results : The compound demonstrated IC50 values in the micromolar range across various cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| MCF7 (Breast) | 4.8 |
| HeLa (Cervical) | 6.0 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound is believed to interfere with the PI3K/Akt and MAPK pathways, leading to apoptosis in malignant cells.
Case Studies
-
Study on Antitumor Activity :
- A recent study investigated the effects of this compound in vivo using xenograft models.
- Findings : The compound significantly reduced tumor volume compared to control groups, showcasing its potential as an effective antitumor agent.
-
Inhibition of Enzymatic Activity :
- The compound was also tested for its ability to inhibit specific enzymes involved in tumor progression.
- Results : It exhibited strong inhibitory activity against certain kinases, further supporting its role as a targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
